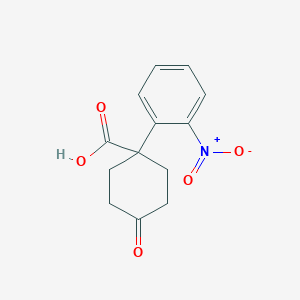
1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclohexane ring, which also contains a carboxylic acid and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid typically involves multi-step organic reactions. One common method includes the nitration of a phenyl group followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid and ketone groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid
- 1-(2-Nitrophenyl)-4-hydroxycyclohexanecarboxylic Acid
Uniqueness: 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to the specific positioning of the nitrophenyl group and the presence of both a ketone and carboxylic acid functional group
Propriétés
Numéro CAS |
1385694-66-5 |
|---|---|
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c15-9-5-7-13(8-6-9,12(16)17)10-3-1-2-4-11(10)14(18)19/h1-4H,5-8H2,(H,16,17) |
Clé InChI |
HHHWBFKHAPRVLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)



![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)

![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)
